6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one
Overview
Description
6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one is a derivative of pyridazinone, a heterocyclic compound containing nitrogen atoms at the 1 and 2 positions in a six-membered ring and an oxygen atom at the 3 position. Pyridazinone derivatives are known for their diverse pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties .
Mechanism of Action
Target of Action
Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities, suggesting they interact with multiple targets .
Mode of Action
It’s known that certain 6-aryl-3(2h)-pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 6-(4-ISOPROPYLPHENYL)-3(2H)-PYRIDAZINONE may interact with its targets in a similar manner.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one are largely determined by its interactions with various enzymes, proteins, and other biomolecules. For instance, it has been found that certain derivatives of this compound have the capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been reported to possess a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and many other properties . These effects are likely due to its influence on various cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. For example, it has been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
The synthesis of 6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . The most common synthetic route includes cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.
Common reagents used in these reactions include hydrazine, aryl hydrazines, ketones, esters, and 1,4-dicarbonyl compounds . The major products formed from these reactions are various substituted pyridazinone derivatives with diverse pharmacological activities .
Scientific Research Applications
6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one has numerous scientific research applications, including:
Comparison with Similar Compounds
6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one can be compared with other similar compounds, such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide agent.
Norflurazon: Another herbicide agent.
These compounds share the pyridazinone core structure but differ in their substituents and specific pharmacological activities. The uniqueness of this compound lies in its specific substituents and the resulting biological activities .
Properties
IUPAC Name |
3-(4-propan-2-ylphenyl)-1H-pyridazin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9(2)10-3-5-11(6-4-10)12-7-8-13(16)15-14-12/h3-9H,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRHOGIZKXNGET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NNC(=O)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408945 | |
Record name | 6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58897-60-2 | |
Record name | 6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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